Cas no 2404734-50-3 (4-Bromo-6-fluoro-7-methyl-1H-indazole)

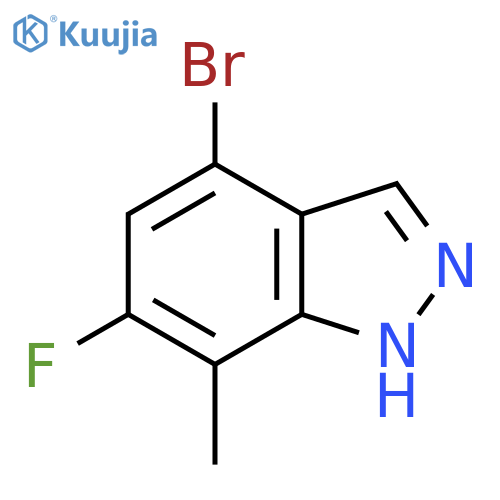

2404734-50-3 structure

商品名:4-Bromo-6-fluoro-7-methyl-1H-indazole

CAS番号:2404734-50-3

MF:C8H6BrFN2

メガワット:229.049044132233

MDL:MFCD32632307

CID:5075316

4-Bromo-6-fluoro-7-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-fluoro-7-methyl-1H-indazole

-

- MDL: MFCD32632307

- インチ: 1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)

- InChIKey: XDNLUVZAWFWMST-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C)C2=C1C=NN2)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 178

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 28.7

4-Bromo-6-fluoro-7-methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB560534-250 mg |

4-Bromo-6-fluoro-7-methyl-1H-indazole; . |

2404734-50-3 | 250MG |

€380.70 | 2023-07-11 | ||

| abcr | AB560534-1 g |

4-Bromo-6-fluoro-7-methyl-1H-indazole; . |

2404734-50-3 | 1g |

€876.80 | 2023-07-11 | ||

| abcr | AB560534-500 mg |

4-Bromo-6-fluoro-7-methyl-1H-indazole; . |

2404734-50-3 | 500MG |

€639.90 | 2023-07-11 | ||

| abcr | AB560534-250mg |

4-Bromo-6-fluoro-7-methyl-1H-indazole; . |

2404734-50-3 | 250mg |

€383.70 | 2025-02-13 | ||

| abcr | AB560534-500mg |

4-Bromo-6-fluoro-7-methyl-1H-indazole; . |

2404734-50-3 | 500mg |

€525.90 | 2025-02-13 | ||

| Ambeed | A1635019-1g |

4-Bromo-6-fluoro-7-methyl-1H-indazole |

2404734-50-3 | 98% | 1g |

$779.0 | 2024-04-20 | |

| Aaron | AR021QEP-500mg |

4-Bromo-6-fluoro-7-methyl-1H-indazole |

2404734-50-3 | 95% | 500mg |

$594.00 | 2025-02-13 | |

| abcr | AB560534-1g |

4-Bromo-6-fluoro-7-methyl-1H-indazole; . |

2404734-50-3 | 1g |

€715.40 | 2025-02-13 | ||

| Aaron | AR021QEP-250mg |

4-Bromo-6-fluoro-7-methyl-1H-indazole |

2404734-50-3 | 95% | 250mg |

$523.00 | 2025-02-13 |

4-Bromo-6-fluoro-7-methyl-1H-indazole 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

2404734-50-3 (4-Bromo-6-fluoro-7-methyl-1H-indazole) 関連製品

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2404734-50-3)4-Bromo-6-fluoro-7-methyl-1H-indazole

清らかである:99%

はかる:1g

価格 ($):701.0